molecular formula C15H10FNO6 B6408780 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261908-45-5

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6408780
CAS RN: 1261908-45-5
M. Wt: 319.24 g/mol
InChI Key: OZYJYFMDRMISKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid (4-FMN) is a synthetic acid that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 124-126°C and a molecular weight of 250.25 g/mol. 4-FMN has been used as a reagent in the synthesis of other compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 4-fluoro-3-methoxybenzaldehyde and 4-fluoro-3-methoxybenzyl alcohol. 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has also been used in biochemical and physiological studies, as it has been shown to inhibit the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% binds to the active site of acetylcholinesterase, which is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This binding prevents the enzyme from breaking down acetylcholine, thus resulting in an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% depend on the level and duration of exposure. In some studies, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to increase acetylcholine levels, which can lead to increased cognitive function and improved memory. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in lab experiments include its low cost, high purity, and ease of synthesis. However, there are some limitations to using 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%, such as its instability in aqueous solutions and its potential toxicity.

Future Directions

There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in scientific research. For example, it could be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could be used to study the effects of acetylcholine on other neurotransmitters, such as serotonin and dopamine. 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could also be used to study the effects of acetylcholine on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases. Finally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could be used to study the effects of acetylcholine on the immune system and to develop new drugs for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% begins with the reaction of 3-fluoro-5-methoxybenzaldehyde with nitroethane in the presence of a base catalyst, such as piperidine. This reaction produces the intermediate compound, 4-(3-fluoro-5-methoxybenzyl)-2-nitrobenzene. This intermediate compound is then reacted with an acid such as hydrochloric acid to yield 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% as the final product.

properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)10-4-9(5-11(16)6-10)8-2-3-12(14(18)19)13(7-8)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJYFMDRMISKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691542
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid

CAS RN

1261908-45-5
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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